molecular formula C16H24N2O B290894 N-(3-pyridinyl)-10-undecenamide

N-(3-pyridinyl)-10-undecenamide

Cat. No.: B290894
M. Wt: 260.37 g/mol
InChI Key: HRZZCERSFVXIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)-10-undecenamide is a synthetic amide derivative of 10-undecenoic acid, characterized by a pyridine ring substituted at the 3-position on the amide nitrogen. The compound features a long unsaturated hydrocarbon chain (10-undecenamide backbone) and a heteroaromatic pyridinyl group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-pyridin-3-ylundec-10-enamide

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-12-16(19)18-15-11-10-13-17-14-15/h2,10-11,13-14H,1,3-9,12H2,(H,18,19)

InChI Key

HRZZCERSFVXIOM-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=CN=CC=C1

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-pyridinyl)-10-undecenamide with structurally related 10-undecenamide derivatives, highlighting substituent effects on molecular weight, polarity, and reactivity.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 3-pyridinyl C₁₆H₂₁N₂O 257.35 (estimated) Pyridine ring enhances aromaticity and moderate electron-withdrawing effects. -
N-(2-Hydroxyethyl)-10-undecenamide 2-hydroxyethyl C₁₃H₂₅NO₂ 227.35 Polar hydroxyl group improves aqueous solubility .
N-(2-pyrimidinyl)-10-undecenamide 2-pyrimidinyl C₁₅H₂₃N₃O 261.36 Pyrimidine ring (diazine) increases electron deficiency and hydrogen-bonding potential .
N-(4-nitrophenyl)-10-undecenamide 4-nitrophenyl C₁₇H₂₄N₂O₃ 304.39 Strong electron-withdrawing nitro group enhances electrophilicity and reactivity .
N-(2-methylpropyl)-10-undecenamide isobutyl (2-methylpropyl) C₁₅H₂₉NO 239.40 Branched alkyl chain increases lipophilicity and membrane permeability .
N-(2-Morpholinoethyl)-10-undecenamide 2-morpholinoethyl C₁₇H₃₂N₂O₂ 296.45 Morpholine group introduces hydrophilicity and basicity via its amine and ether moieties .

Functional Group Analysis

  • Polarity and Solubility: The 2-hydroxyethyl substituent () significantly enhances hydrophilicity due to its hydroxyl group, making it more water-soluble than the pyridinyl analog . Pyridinyl and pyrimidinyl groups (target compound and ) offer moderate polarity, with pyrimidine’s additional nitrogen atom enabling stronger hydrogen-bonding interactions .
  • Electronic Effects: The 4-nitrophenyl group () is strongly electron-withdrawing, which may increase the electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions .
  • Biological Interactions :

    • Isobutyl () and other alkyl chains promote membrane permeability due to their lipophilic nature, whereas aromatic substituents (e.g., pyridinyl, nitrophenyl) may facilitate protein binding via π-π stacking .

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